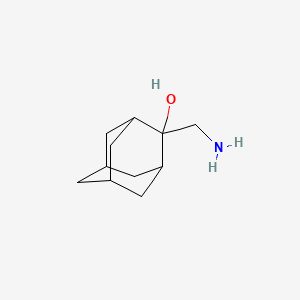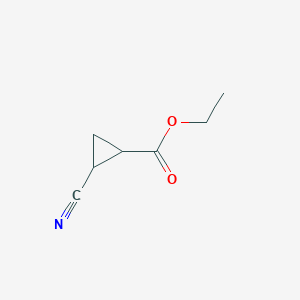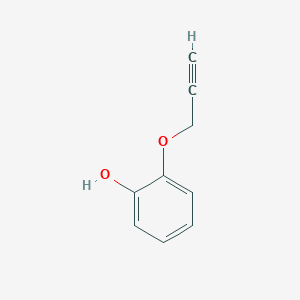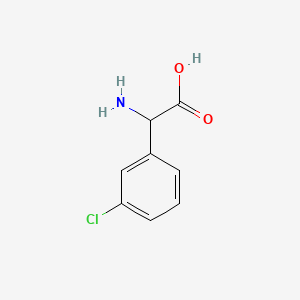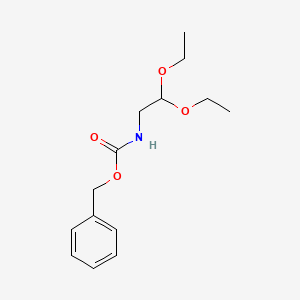
1-butyl-1H-pyrazole
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1-butyl-1H-pyrazole derivatives can involve several methods. One common approach is the reaction of corresponding pyrazoles with β-methylacrolein diethyl acetal followed by nucleophilic substitution to produce butadienylpyrazoles. These compounds exhibit interesting behavior in Diels-Alder reactions, highlighting the synthetic versatility of pyrazole derivatives (Attaryan et al., 2008).
Molecular Structure Analysis
Molecular structure analysis of 1-butyl-1H-pyrazole derivatives reveals insights into their tautomeric forms and intermolecular interactions. For instance, X-ray crystallography of certain 1H-pyrazole derivatives indicates the presence of tautomeric forms and the role of intermolecular hydrogen bonds in forming cyclic dimers. Such structural features are essential for understanding the compound's reactivity and properties (Wang et al., 2013).
Chemical Reactions and Properties
1-butyl-1H-pyrazole participates in various chemical reactions due to its reactive sites. Its behavior in Diels-Alder reactions as mentioned earlier, and its involvement in cyclocondensation reactions for synthesizing 1-aryl-3,4-substituted/annulated pyrazoles showcase its chemical versatility. Such reactions are critical for the development of new materials and pharmaceutical compounds (Peruncheralathan et al., 2005).
Applications De Recherche Scientifique
Tautomerism in Chemistry
1H-Pyrazole derivatives, such as 1-butyl-1H-pyrazole, have interesting properties in tautomerism. For instance, Claramunt et al. (2005) explored the tautomerism of 1H‐pyrazole‐3‐(N‐tert‐butyl)‐carboxamide in both solid state and solution, demonstrating its versatility in chemical structures and reactions (Claramunt et al., 2005).
Potential Antitumor Agents
Pyrazole compounds, including variants of 1-butyl-1H-pyrazole, have been investigated for their potential as antitumor agents. A study by Abonía et al. (2011) synthesized novel methyl 1-(5-tert-butyl-1H-pyrazol-3-yl)-2-(aryl)-1H-benzo[d]imidazole-5-carboxylates and found them effective against various cancer cell lines (Abonía et al., 2011).
Synthesis and Material Science
In material science, 1-alkyl-pyrazole acids, including those derived from 1-butyl-1H-pyrazole, are significant intermediates. For example, Zhang Yu-jua (2013) outlined a process for synthesizing pinacol 1-methyl-1H-pyrazole-5-boronate, highlighting the compound's importance in synthesizing biologically active compounds (Zhang Yu-jua, 2013).
Pyrazole Derivatives in Various Applications
Pyrazole rings, a part of 1-butyl-1H-pyrazole structure, are used in various applications such as analgesics, anti-inflammatories, antibacterials, and more. Samultsev et al. (2012) synthesized derivatives for applications in insectoacaricides, dyes, luminophores, ligands, and other fields (Samultsev et al., 2012).
Optical Properties and Fluorescence Studies
1-Butyl-1H-pyrazole derivatives have been studied for their optical properties. Ge et al. (2014) synthesized novel derivatives and analyzed their fluorescence spectral characteristics, crucial for material science applications (Ge et al., 2014).
Structural Analysis and X-ray Studies
The structural properties of 1-butyl-1H-pyrazole and its derivatives have been extensively studied. Wang et al. (2013) prepared 3,5-diaryl-1H-pyrazoles and confirmed their structures through various spectroscopic methods, including X-ray analysis, demonstrating the compound's structural versatility (Wang et al., 2013).
Synthesis Techniques and Reaction Media
Different synthesis techniques and reaction media for 1-butyl-1H-pyrazole derivatives offer insights into chemical engineering. Martins et al. (2012) presented a study on the synthesis of 1-tert-butyl-3(5)-trifluoromethyl-1H-pyrazoles, showcasing different reaction environments and their effects on the final products (Martins et al., 2012).
Experimental and Theoretical Investigations
Theoretical investigations complement experimental findings in the study of 1-butyl-1H-pyrazole derivatives. Evecen et al. (2016) combined experimental techniques like XRD, IR, and NMR with theoretical calculations to investigate the molecular structure of pyrazole derivatives (Evecen et al., 2016).
Mechanoluminescent and OLED Applications
The mechanoluminescent and OLED applications of 1-butyl-1H-pyrazole derivatives are explored in materials science. Huang et al. (2013) synthesized Pt(II) complexes with pyrazole chelates and examined their photophysical properties, contributing to the development of advanced OLEDs (Huang et al., 2013).
Safety And Hazards
Orientations Futures
Pyrazoles have a wide range of applications in various fields of science and their popularity has skyrocketed since the early 1990s . They are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The goal of future research is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .
Propriétés
IUPAC Name |
1-butylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2/c1-2-3-6-9-7-4-5-8-9/h4-5,7H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMPJPCHSXGNEMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40200082 | |
| Record name | n-Butylpyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40200082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-butyl-1H-pyrazole | |
CAS RN |
52096-24-9 | |
| Record name | n-Butylpyrazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052096249 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | n-Butylpyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40200082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4-Methoxy-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl)methyl benzoate](/img/structure/B1267142.png)
![4-Azatricyclo[4.3.1.13,8]undecan-5-one](/img/structure/B1267143.png)
